2-Fluoro-5-phenylpentanoic acid 2-Fluoro-5-phenylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 1071002-03-3
VCID: VC3015243
InChI: InChI=1S/C11H13FO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
SMILES: C1=CC=C(C=C1)CCCC(C(=O)O)F
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol

2-Fluoro-5-phenylpentanoic acid

CAS No.: 1071002-03-3

Cat. No.: VC3015243

Molecular Formula: C11H13FO2

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-phenylpentanoic acid - 1071002-03-3

Specification

CAS No. 1071002-03-3
Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
IUPAC Name 2-fluoro-5-phenylpentanoic acid
Standard InChI InChI=1S/C11H13FO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
Standard InChI Key JLCASCWKQZHLEY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCC(C(=O)O)F
Canonical SMILES C1=CC=C(C=C1)CCCC(C(=O)O)F

Introduction

Chemical Identity and Properties

2-Fluoro-5-phenylpentanoic acid is well-characterized in chemical databases with specific identifiers and physical properties. The following table summarizes the key properties of this compound:

PropertyValue
CAS Number1071002-03-3
Molecular FormulaC₁₁H₁₃FO₂
Molecular Weight196.22 g/mol
IUPAC Name2-fluoro-5-phenylpentanoic acid
InChIInChI=1S/C11H13FO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
InChIKeyJLCASCWKQZHLEY-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CCCC(C(=O)O)F

The structure features a carboxylic acid group and a fluorine atom at the alpha position (C-2), which significantly influences its physical and chemical behavior. The phenyl ring connected via a three-carbon chain contributes to the compound's lipophilicity and potential interactions with biological systems .

Structural Characteristics

The molecular structure of 2-Fluoro-5-phenylpentanoic acid contains several key functional groups that define its chemical behavior:

  • A carboxylic acid moiety (-COOH) that contributes to its acidic properties

  • A fluorine atom at the alpha position that enhances the acidity of the carboxylic acid and introduces unique stereochemical properties

  • A phenyl ring at the terminal carbon (C-5) that adds lipophilicity and potential for π-π interactions

  • A flexible aliphatic chain connecting the phenyl group to the fluorinated carboxylic acid portion

This combination of features makes the compound interesting for various chemical transformations and applications. The fluorine atom's high electronegativity influences the electronic distribution throughout the molecule, affecting its reactivity patterns and physical properties .

Synthesis Methods

The synthesis of 2-Fluoro-5-phenylpentanoic acid can be achieved through several methodologies, reflecting approaches commonly used for fluorinated carboxylic acids.

Electrophilic Fluorination

One common approach involves the fluorination of 5-phenylpentanoic acid using electrophilic fluorinating agents. This reaction typically requires:

  • A suitable solvent such as tetrahydrofuran (THF)

  • A base like potassium carbonate to neutralize generated acid

  • Controlled temperature conditions to ensure selective fluorination at the 2-position

  • An appropriate fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor

The reaction is carefully controlled to achieve regioselective fluorination at the alpha position to the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes utilize:

  • Advanced fluorinating agents and catalysts to achieve high yields and purity

  • Continuous flow reactors and automated systems to optimize reaction conditions

  • Scaled-up methodologies that maintain selectivity while increasing throughput

The optimization of these processes focuses on improving yield, purity, and economic efficiency.

Chemical Reactivity

2-Fluoro-5-phenylpentanoic acid can participate in various chemical reactions due to its functional groups. These reactions demonstrate the versatility of this compound as a synthetic intermediate.

Oxidation Reactions

The compound can undergo oxidation to form corresponding derivatives:

  • Oxidizing agents such as potassium permanganate (KMnO₄) can be used

  • Chromium-based reagents like chromium trioxide (CrO₃) are also effective

  • Reaction conditions can be adjusted to preserve the fluorine substituent while selectively oxidizing other portions of the molecule

These oxidation reactions typically target the phenyl ring or the methylene groups in the aliphatic chain.

Reduction Reactions

The carboxylic acid group can be reduced to form an alcohol through:

  • Strong reducing agents such as lithium aluminum hydride (LiAlH₄)

  • Milder reducing agents like sodium borohydride (NaBH₄) in the presence of activating agents

  • Controlled conditions to prevent defluorination

The reduction of the carboxylic acid group provides access to the corresponding fluorinated alcohol, which can serve as an intermediate for further transformations.

Substitution Reactions

The fluorine atom can be replaced with other functional groups through nucleophilic substitution reactions:

  • Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be employed

  • Appropriate solvents and temperature conditions facilitate the substitution

  • Catalysts may enhance reactivity in some cases

These substitution reactions provide a route to diverse derivatives with modified properties.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of 2-Fluoro-5-phenylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structural features:

  • ¹H NMR would reveal signals for:

    • Aromatic protons of the phenyl group (typically δ 7.1-7.4 ppm)

    • Methylene protons adjacent to the phenyl group (typically δ 2.5-2.7 ppm)

    • Complex coupling patterns for the proton at the fluorine-bearing carbon

    • Remaining methylene protons with appropriate coupling patterns

  • ¹³C NMR would show:

    • Carbonyl carbon signal (typically δ 170-175 ppm)

    • Carbon bearing the fluorine with characteristic C-F coupling

    • Aromatic carbon signals (typically δ 125-140 ppm)

    • Methylene carbon signals with appropriate chemical shifts

  • ¹⁹F NMR would exhibit:

    • A characteristic signal for the fluorine atom with coupling to nearby protons

    • Chemical shift information confirming the position of fluorination

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • Carboxylic acid O-H stretch (broad band around 3300-2500 cm⁻¹)

  • Carbonyl C=O stretch (around 1700 cm⁻¹)

  • C-F stretch (typically around 1000-1400 cm⁻¹)

  • Aromatic C=C stretches (around 1450-1600 cm⁻¹)

These spectroscopic features provide definitive structural confirmation of the compound.

Research Context and Applications

Based on its structure as a fluorinated carboxylic acid with a phenyl substituent, 2-Fluoro-5-phenylpentanoic acid has potential applications in various fields:

Pharmaceutical Relevance

Fluorinated compounds often exhibit enhanced properties in medicinal chemistry:

  • The C-F bond can increase metabolic stability

  • Altered lipophilicity may improve pharmacokinetic properties

  • The compound could serve as a building block for drug candidates

In pharmaceutical research, fluorinated compounds like 2-Fluoro-5-phenylpentanoic acid can contribute to the development of enzyme inhibitors, receptor ligands, and other biologically active molecules .

Synthetic Utility

As a functionalized building block, this compound offers several advantages:

  • The carboxylic acid group provides a handle for further derivatization

  • The fluorine substituent introduces unique stereoelectronic effects

  • The phenyl group allows for additional functionalization strategies

These properties make it valuable in the synthesis of more complex molecules with potential biological activity .

Chemical Probes

The unique structural features make it potentially useful as:

  • A standard or reference material in analytical chemistry

  • A model compound for studying the effects of fluorination on chemical properties

  • A building block for the synthesis of more complex fluorinated molecules

Comparison with Related Compounds

Understanding 2-Fluoro-5-phenylpentanoic acid in the context of related compounds provides insight into structure-property relationships:

CompoundMolecular FormulaKey DifferencesProperties
2-Fluoro-5-phenylpentanoic acidC₁₁H₁₃FO₂Reference compoundFluorinated carboxylic acid
5-phenylpentanoic acidC₁₁H₁₄O₂No fluorine substituentLess acidic carboxylic acid
5-fluoro-5-phenylpentanoic acidC₁₁H₁₃FO₂Fluorine at C-5 instead of C-2Different stereochemical properties
2-Amino-5-phenylpentanoic acidC₁₁H₁₅NO₂Amino group instead of fluorineAmino acid character

This comparison illustrates how the position and nature of substituents can profoundly affect the chemical and physical properties of these related compounds .

2-Fluoro-5-phenylpentanoic acid represents a more acidic derivative compared to its non-fluorinated counterpart, while having different biological and chemical reactivity patterns than its amino analog.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator